molecular formula C12H21NOSi B8362540 4-(Tertbutyidimethylsilyloxymethyl)pyridine

4-(Tertbutyidimethylsilyloxymethyl)pyridine

Cat. No. B8362540
M. Wt: 223.39 g/mol
InChI Key: QFZJWWROSMPYLR-UHFFFAOYSA-N
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Patent
US07166597B2

Procedure details

To a stirred solution of tert-butyldimethylsilyl chloride (16.6 g, 0.11 mol) and imidazole (16.3 g, 0.24 mol) in DMF (20 mL) was added 4-pyridinemethanol (10 g, 0.09 mol) and the mixture was stirred for about 1 h. The reaction mixture was poured into diethyl ether (200 mL) and the resulting solution was washed with water (100 mL). The aqueous phase was extracted with diethyl ether and the combined organic phases are washed with water, brine and dried (MgSO4). The solvent was evaporated under reduced pressure to leave 4-(tertbutyidimethylsilyloxymethyl)pyridine, 22.5 g. 1H NMR (d6-DMSO) d 8.49 (d, 2H), 7.27 (d, 2H), 4.62 (s, 2H), 0.9 (s, 9H), 0.09 (s, 6H).
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Si:1](Cl)(C(C)(C)C)([CH3:3])[CH3:2].N1[CH:13]=[CH:12][N:11]=[CH:10]1.N1C=[CH:18][C:17]([CH2:20]O)=[CH:16]C=1.C([O:24][CH2:25][CH3:26])C.[CH3:27]N(C=O)C>>[C:17]([CH:25]([O:24][SiH:1]([CH3:3])[CH3:2])[C:26]1[CH:27]=[CH:10][N:11]=[CH:12][CH:13]=1)([CH3:20])([CH3:18])[CH3:16]

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
16.3 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
10 g
Type
reactant
Smiles
N1=CC=C(C=C1)CO
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for about 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the resulting solution was washed with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with diethyl ether
WASH
Type
WASH
Details
the combined organic phases are washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)C(C1=CC=NC=C1)O[SiH](C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.